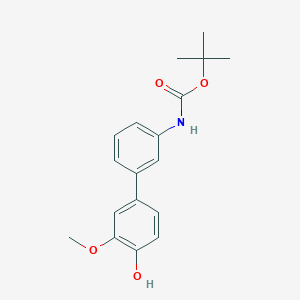
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-BOC-Aminophenyl)-2-methoxyphenol, 95% (4-(3-BOCAP)-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 250.3 g/mol and a melting point of 73-76 °C. It is used in a variety of research applications, such as synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
4-(3-BOCAP)-2-MOP is used in a variety of scientific research applications, including drug development, synthesis, and biochemistry. It is used as a building block in the synthesis of a variety of compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the development of drugs, such as inhibitors of protein-protein interactions, and in the synthesis of novel compounds for use in drug discovery. Furthermore, 4-(3-BOCAP)-2-MOP has been used in biochemical and physiological studies, as it has been shown to modulate the activity of various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-(3-BOCAP)-2-MOP is not yet fully understood. It is believed to act as an inhibitor of protein-protein interactions, as it has been shown to modulate the activity of various enzymes and receptors. It is also believed to act as a modulator of cell signaling pathways, as it has been shown to affect the activity of certain signaling proteins.
Biochemical and Physiological Effects
4-(3-BOCAP)-2-MOP has been shown to modulate the activity of various enzymes and receptors, including those involved in cell signaling pathways. It has been shown to affect the activity of certain signaling proteins, such as the β-adrenergic receptor and the muscarinic acetylcholine receptor. Furthermore, it has been shown to modulate the activity of certain enzymes, such as tyrosine hydroxylase, cyclooxygenase-2, and cyclooxygenase-1.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-BOCAP)-2-MOP has several advantages for use in lab experiments. It is easy to synthesize, and it is relatively stable in solution. Furthermore, it can be used in a variety of research applications, such as synthesis, drug development, and biochemistry. However, there are some limitations to its use in lab experiments. It can be toxic in high concentrations, and it can be difficult to purify.
Orientations Futures
Future research on 4-(3-BOCAP)-2-MOP should focus on elucidating its mechanism of action, as well as its potential applications in drug development and biochemistry. Furthermore, research should focus on optimizing its synthesis and purification methods, as well as on determining its toxicity profile. Additionally, research should focus on exploring its potential use in other research applications, such as in the synthesis of peptides and peptidomimetics.
Méthodes De Synthèse
4-(3-BOCAP)-2-MOP is synthesized using a two-step process. In the first step, the reaction of 4-chloro-2-methoxyphenol with 3-bromo-4-chloropropionyl chloride in the presence of triethylamine yields 4-(3-bromo-4-chloropropionyloxy)-2-methoxyphenol. In the second step, the bromo-chloropropionyloxy group is deprotected with trifluoroacetic acid (TFA) to yield 4-(3-BOCAP)-2-MOP.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-hydroxy-3-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(21)19-14-7-5-6-12(10-14)13-8-9-15(20)16(11-13)22-4/h5-11,20H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIUEGNWLWOQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-2-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


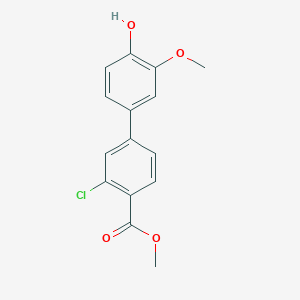
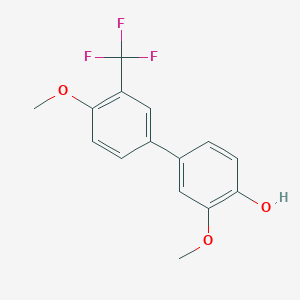
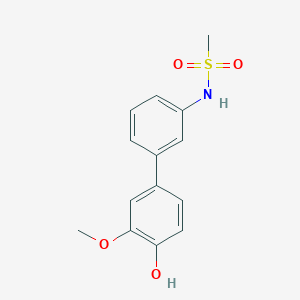

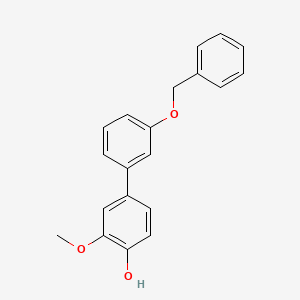

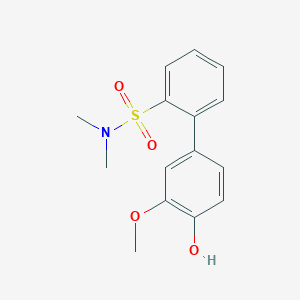
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380483.png)

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)


![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)